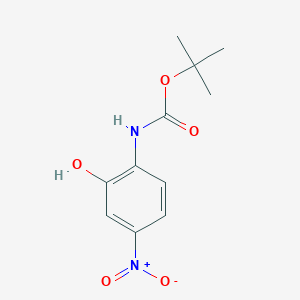
tert-Butyl (2-hydroxy-4-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C11H14N2O5. It is known for its use as a protecting group in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its tert-butyl carbamate group attached to a 2-hydroxy-4-nitrophenyl moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate typically involves the reaction of 2-hydroxy-4-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of ether or ester derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is widely used as a protecting group for amino acids and peptides in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It aids in the development of drugs by protecting sensitive functional groups during the synthesis process .
Industry: In the industrial sector, tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate is used in the production of specialty chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-hydroxy-4-methylphenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-chlorophenyl)carbamate
- tert-Butyl N-(2-hydroxy-4-bromophenyl)carbamate
Comparison: tert-Butyl N-(2-hydroxy-4-nitrophenyl)carbamate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the nitro group’s reactivity is advantageous. Other similar compounds with different substituents (e.g., methyl, chloro, bromo) offer varying reactivity and stability profiles, making them suitable for different synthetic contexts .
Propiedades
Fórmula molecular |
C11H14N2O5 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydroxy-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(13(16)17)6-9(8)14/h4-6,14H,1-3H3,(H,12,15) |
Clave InChI |
ACKQZYLGWVCOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


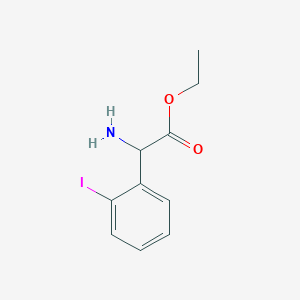
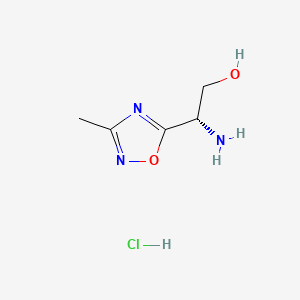
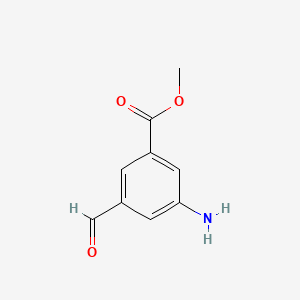
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)

![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
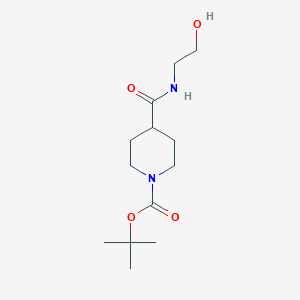
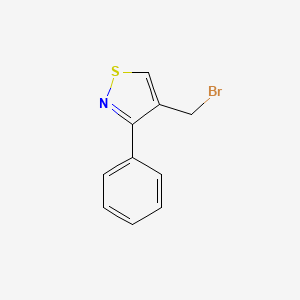

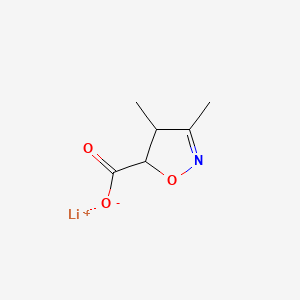
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
